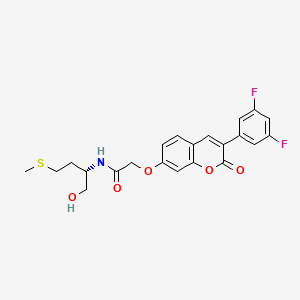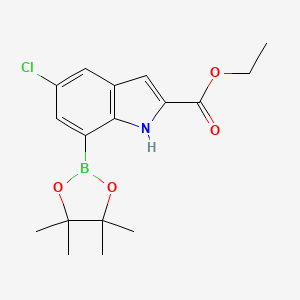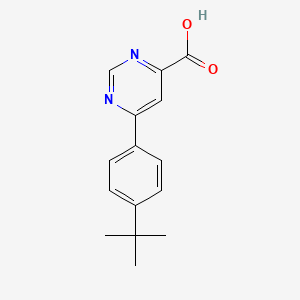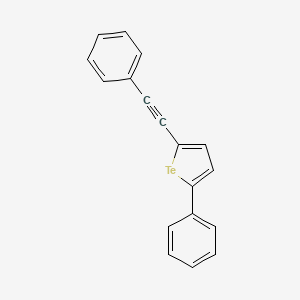
2-Phenyl-5-(phenylethynyl)tellurophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-5-(phenylethynyl)tellurophene is a tellurium-containing heterocyclic compound. It belongs to the class of tellurophenes, which are analogues of thiophenes and selenophenes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-(phenylethynyl)tellurophene typically involves the reaction of phenylacetylene with tellurium tetrachloride in the presence of a base. One common method includes the use of lithium telluride as a reagent, which reacts with phenylacetylene to form the desired tellurophene compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-5-(phenylethynyl)tellurophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert it to tellurides.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tellurophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed from these reactions include functionalized tellurophenes, which can be further utilized in the synthesis of more complex molecules or materials.
Scientific Research Applications
2-Phenyl-5-(phenylethynyl)tellurophene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex tellurium-containing compounds.
Biology: The compound’s unique properties are being explored for potential biological applications, including as a probe for studying biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical reactivity.
Industry: It is used in the development of advanced materials, particularly in the field of organic electronics, where its properties can be harnessed for the creation of semiconductors and other electronic components
Mechanism of Action
The mechanism by which 2-Phenyl-5-(phenylethynyl)tellurophene exerts its effects involves interactions with various molecular targets. The tellurium atom in the compound can participate in redox reactions, influencing the electronic properties of the molecule. These interactions can affect molecular pathways, including those involved in electron transport and charge carrier mobility .
Comparison with Similar Compounds
Thiophene: A sulfur analogue with similar aromatic properties but different electronic characteristics.
Selenophene: A selenium analogue with properties intermediate between thiophene and tellurophene.
Furan: An oxygen analogue with higher aromaticity but different reactivity.
Uniqueness: 2-Phenyl-5-(phenylethynyl)tellurophene is unique due to the presence of tellurium, which imparts distinct electronic and redox properties. Compared to its sulfur and selenium counterparts, tellurophene exhibits lower aromaticity but higher reactivity, making it valuable for specific applications in materials science and organic electronics .
Properties
CAS No. |
920977-36-2 |
|---|---|
Molecular Formula |
C18H12Te |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
2-phenyl-5-(2-phenylethynyl)tellurophene |
InChI |
InChI=1S/C18H12Te/c1-3-7-15(8-4-1)11-12-17-13-14-18(19-17)16-9-5-2-6-10-16/h1-10,13-14H |
InChI Key |
GHPGQUXKCFOCPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C([Te]2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one](/img/structure/B12637045.png)


![1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane](/img/structure/B12637060.png)
![5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637063.png)

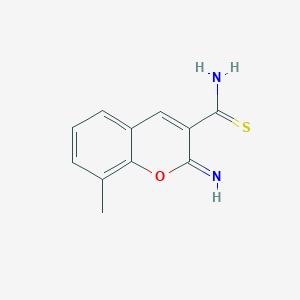

![Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12637101.png)
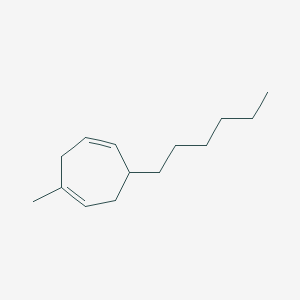
![3-(5-bromo-2-methoxyphenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637105.png)
